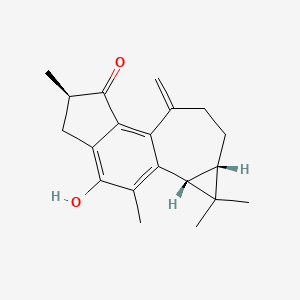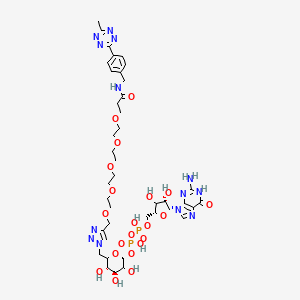
GDP-Fuc-Tz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-diphospho-β-L-fucose-tetrazine (GDP-Fuc-Tz) is a nucleotide sugar derivative that plays a crucial role in glycosylation processes. It is a modified form of guanosine diphosphate fucose (GDP-Fuc), which is essential for the biosynthesis of fucosylated glycans. These glycans are involved in various biological functions, including cell-cell recognition, immune response, and pathogen interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDP-Fuc-Tz involves a multi-step enzymatic process. The primary pathway starts with the conversion of guanosine diphosphate mannose (GDP-Man) to GDP-Fuc through a series of enzymatic reactions. The key enzymes involved are GDP-mannose 4,6-dehydratase and GDP-fucose synthetase.
Industrial Production Methods
Industrial production of this compound typically employs a combination of microbial fermentation and enzymatic synthesis. The microbial fermentation process uses genetically engineered Escherichia coli strains that overexpress the necessary enzymes for GDP-Fuc synthesis. The enzymatic synthesis is then carried out in a cell-free system to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
GDP-Fuc-Tz undergoes various chemical reactions, including:
Oxidation: The tetrazine group can participate in oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the tetrazine group can yield reduced tetrazine derivatives.
Substitution: The tetrazine group can undergo substitution reactions with nucleophiles, forming new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide sugar .
Major Products Formed
The major products formed from the reactions of this compound include oxidized and reduced tetrazine derivatives, as well as substituted products with various nucleophiles.
Scientific Research Applications
GDP-Fuc-Tz has a wide range of scientific research applications:
Chemistry: It is used as a reagent in click chemistry reactions to label biomolecules with tetrazine-containing probes.
Biology: this compound is employed in the study of glycosylation processes and the role of fucosylated glycans in cellular functions.
Industry: This compound is used in the production of fucosylated oligosaccharides, which are important components of human milk oligosaccharides and have prebiotic properties .
Mechanism of Action
The mechanism of action of GDP-Fuc-Tz involves its incorporation into glycan structures by fucosyltransferases. These enzymes transfer the fucose moiety from this compound to specific acceptor molecules, forming fucosylated glycans. The tetrazine group allows for further chemical modifications through click chemistry reactions, enabling the study and manipulation of glycan structures .
Comparison with Similar Compounds
Similar Compounds
GDP-Fuc: The parent compound of GDP-Fuc-Tz, involved in the biosynthesis of fucosylated glycans.
GDP-Man: A precursor in the synthesis of GDP-Fuc, involved in various glycosylation processes.
UDP-Galactose: Another nucleotide sugar involved in glycosylation, but with a different sugar moiety.
Uniqueness
This compound is unique due to the presence of the tetrazine group, which allows for specific and efficient chemical modifications through click chemistry. This feature makes it a valuable tool in chemical biology for labeling and studying glycan structures .
Properties
Molecular Formula |
C40H57N13O21P2 |
|---|---|
Molecular Weight |
1117.9 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-[[4-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]methyl]oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C40H57N13O21P2/c1-22-46-49-35(50-47-22)24-4-2-23(3-5-24)16-42-28(54)6-7-65-8-9-66-10-11-67-12-13-68-14-15-69-19-25-17-52(51-48-25)18-26-30(55)32(57)34(59)39(72-26)73-76(63,64)74-75(61,62)70-20-27-31(56)33(58)38(71-27)53-21-43-29-36(53)44-40(41)45-37(29)60/h2-5,17,21,26-27,30-34,38-39,55-59H,6-16,18-20H2,1H3,(H,42,54)(H,61,62)(H,63,64)(H3,41,44,45,60)/t26?,27-,30-,31?,32+,33+,34?,38-,39-/m1/s1 |
InChI Key |
GJHPAAXLLPZZAU-IJAAVSEPSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC3=CN(N=N3)CC4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC3=CN(N=N3)CC4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
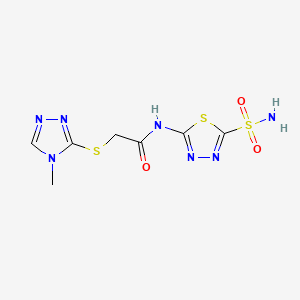
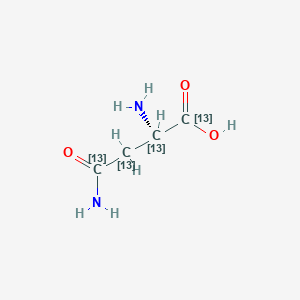
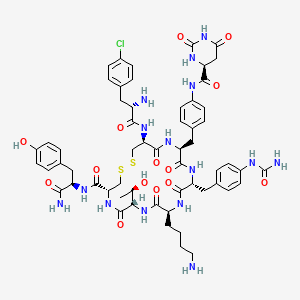


![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
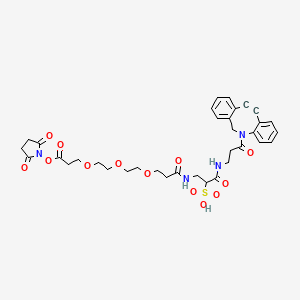


![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
